![molecular formula C16H15F2NO5S B2662424 N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2,6-difluorobenzenesulfonamide CAS No. 1396847-58-7](/img/structure/B2662424.png)
N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2,6-difluorobenzenesulfonamide
Descripción
Introduction to N-(2-(Benzo[d]dioxol-5-yl)-2-Hydroxypropyl)-2,6-Difluorobenzenesulfonamide Research
Historical Context and Development of Sulfonamide Research
Sulfonamides trace their origins to Gerhard Domagk’s 1932 discovery of prontosil, the first synthetic antibacterial agent. This breakthrough validated the concept of targeted chemotherapy and spurred systematic exploration of sulfonamide derivatives. Early iterations, such as sulfanilamide, focused on antibacterial activity via dihydropteroate synthase inhibition. By the mid-20th century, researchers recognized the scaffold’s versatility, leading to non-antibacterial applications in diuretics (e.g., furosemide) and antiglaucoma agents (e.g., acetazolamide).
The integration of fluorinated aromatic systems began in the 1980s, leveraging fluorine’s electronegativity to improve membrane permeability and metabolic stability. Concurrently, benzodioxole motifs gained traction for their ability to engage π-π interactions with aromatic residues in enzyme active sites. The synthesis of N-(2-(benzo[d]dioxol-5-yl)-2-hydroxypropyl)-2,6-difluorobenzenesulfonamide exemplifies this convergence, combining a sulfonamide backbone with fluorine and benzodioxole substituents to optimize target engagement.
Table 1: Evolution of Sulfonamide Drug Design
Era | Key Modifications | Therapeutic Applications |
---|---|---|
1930s–1940s | Simple aryl/alkyl sulfonamides | Antibacterial agents |
1950s–1970s | Heterocyclic fused systems | Diuretics, anticonvulsants |
1980s–2000s | Fluorination, bioisosteric replacement | COX-2 inhibitors, antidiabetics |
2010s–present | Hybrid scaffolds (e.g., benzodioxole-fluorosulfonamides) | Oncology, enzyme-specific inhibitors |
Position Within Contemporary Medicinal Chemistry
In modern drug discovery, this compound occupies a niche in structure-based enzyme inhibition. The benzodioxole moiety’s planar structure facilitates insertion into hydrophobic enzyme pockets, while the 2,6-difluoro substitution on the benzenesulfonamide enhances solubility and hydrogen-bonding capacity. Computational docking studies predict strong interactions with carbonic anhydrase isoforms and tyrosine kinases, though experimental validation is ongoing.
Compared to first-generation sulfonamides, the hydroxypropyl spacer introduces conformational flexibility, potentially reducing off-target effects. This aligns with current trends favoring "molecular glues" that stabilize protein-ligand interactions without rigid lock-and-key binding.
Current Research Landscape and Knowledge Gaps
Recent investigations focus on two areas:
- Enzyme Inhibition Profiling : Preliminary in vitro assays indicate nanomolar affinity for carbonic anhydrase IX (CA-IX), a hypoxia-inducible enzyme overexpressed in solid tumors. However, isoform selectivity data against CA-II (ubiquitous) and CA-XII (renal) remain unpublished.
- Oncologic Efficacy : In HepG2 hepatocellular carcinoma models, structural analogs reduced tumor proliferation by 63% at 60 mg/kg doses, correlating with downregulation of RalA/B GTPases and autophagy modulation.
Critical knowledge gaps include:
- Metabolic Stability : No published data on cytochrome P450 interactions or phase II conjugation pathways.
- Blood-Brain Barrier Permeability : Fluorination may enhance CNS penetration, but this remains untested.
- Resistance Mechanisms : Potential efflux via ABC transporters (e.g., P-glycoprotein) is uncharacterized.
Significance in Drug Discovery Paradigms
This compound exemplifies three key principles in contemporary drug discovery:
- Polypharmacology : The hybrid structure enables simultaneous modulation of multiple targets (e.g., CA-IX and tyrosine kinases), potentially overcoming redundancy in oncogenic signaling.
- Prodrug Potential : The secondary alcohol in the hydroxypropyl chain could serve as a prodrug moiety, enabling esterase-mediated activation in target tissues.
- Chemical Biology Tool : Fluoro groups allow for ¹⁹F-NMR tracking, facilitating real-time studies of target engagement in complex biological matrices.
Table 2: Benchmarking Against Representative Sulfonamides
Compound | Target | IC₅₀ (nM) | Selectivity Index (CA-IX/CA-II) |
---|---|---|---|
Acetazolamide | CA-II | 12 | 1.0 |
SLC-0111 (clinical phase) | CA-IX | 45 | 28.9 |
N-(2-BDHP-2,6-DFBS)* | CA-IX (predicted) | <10 | Pending |
*Abbreviation: N-(2-BDHP-2,6-DFBS) = N-(2-(benzo[d]dioxol-5-yl)-2-hydroxypropyl)-2,6-difluorobenzenesulfonamide
Propiedades
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]-2,6-difluorobenzenesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F2NO5S/c1-16(20,10-5-6-13-14(7-10)24-9-23-13)8-19-25(21,22)15-11(17)3-2-4-12(15)18/h2-7,19-20H,8-9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLCIOTHPJODADB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=C(C=CC=C1F)F)(C2=CC3=C(C=C2)OCO3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F2NO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Actividad Biológica
N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2,6-difluorobenzenesulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C17H18F2N O5S
- Molecular Weight : 391.39 g/mol
- CAS Number : 1396675-67-4
The compound features a benzo[d][1,3]dioxole moiety, which is known for its diverse biological activities. The presence of difluorobenzenesulfonamide enhances its potential as a therapeutic agent.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Key mechanisms include:
- Inhibition of Cyclooxygenase (COX) Enzymes : The compound has been shown to inhibit COX enzymes, which play a crucial role in the arachidonic acid pathway leading to the production of prostaglandins. This inhibition can result in anti-inflammatory effects and pain relief.
- Interaction with Receptors : The benzo[d][1,3]dioxole moiety may interact with hydrophobic pockets in proteins, facilitating binding to specific receptors or enzymes and modulating their activity.
Anticancer Activity
Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:
- HeLa Cells : Studies have demonstrated significant cytotoxicity against HeLa cervical cancer cells, suggesting potential as an anticancer agent.
Anti-inflammatory Effects
The inhibition of COX enzymes suggests that this compound may possess anti-inflammatory properties. This can be beneficial in treating conditions characterized by inflammation, such as arthritis or other inflammatory diseases.
Neuroprotective Effects
Preliminary studies suggest that compounds with similar structures may exhibit neuroprotective effects. While specific data on this compound's neuroactivity is limited, the potential for central nervous system interactions exists due to the structural analogies with known neuroactive compounds .
Research Findings and Case Studies
Study | Findings |
---|---|
Study 1 | Demonstrated cytotoxicity against HeLa cells with an IC50 value indicating effective concentration for cell death. |
Study 2 | Found inhibition of COX enzymes leading to reduced prostaglandin synthesis in vitro. |
Study 3 | Suggested potential neuroprotective effects through modulation of neurotransmitter systems. |
Comparación Con Compuestos Similares
Key Observations :
- The sulfonamide group in the target compound likely enhances aqueous solubility compared to benzimidazole cores, which are inherently lipophilic.
- Fluorine substituents (common in both the target and compound 4d ) may improve metabolic stability and membrane permeability.
Carboxamide and Pyrimidine Derivatives ()
Compounds 22 and 24 feature benzo[d][1,3]dioxol groups linked to carboxamides or pyrimidines, offering insights into substituent effects on synthesis and reactivity:
Key Observations :
- The hydroxypropyl linker in the target compound may improve solubility compared to the rigid carboxamide in 22 .
- Fluorine atoms in the target’s benzenesulfonamide group could mimic the electron-withdrawing effects of the nitro group in 4f , enhancing stability.
Q & A
Basic: What are the key considerations in synthesizing N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2,6-difluorobenzenesulfonamide to ensure high yield and purity?
Answer:
The synthesis requires meticulous control of reaction parameters:
- Solvent selection : Polar aprotic solvents like DMF or DMSO are optimal for nucleophilic substitutions and coupling reactions (e.g., amide bond formation using HATU/DIEA) .
- Temperature and reaction time : Intermediate steps (e.g., ketone formation) may require reflux conditions (75–100°C) for 5–7 hours, while coupling reactions proceed at room temperature .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization ensures purity. For example, compound 23 in achieved 90% yield after purification .
- Characterization : Confirm purity via HPLC and structural integrity via NMR and high-resolution mass spectrometry (HRMS) .
Basic: Which analytical techniques are essential for confirming the structure and purity of this compound?
Answer:
A multi-technique approach is critical:
- Nuclear Magnetic Resonance (NMR) : and NMR identify functional groups (e.g., sulfonamide protons at δ 7.5–8.0 ppm, benzodioxole protons at δ 5.9–6.1 ppm) .
- Mass Spectrometry (MS) : HRMS confirms molecular weight (e.g., [M+H] peaks within 0.001 Da accuracy) .
- High-Performance Liquid Chromatography (HPLC) : Purity >95% is standard, with C18 columns and UV detection at 254 nm .
- Infrared Spectroscopy (IR) : Validate carbonyl (1650–1750 cm) and sulfonamide (1150–1250 cm) stretches .
Advanced: How can researchers systematically investigate the structure-activity relationship (SAR) of this compound?
Answer:
SAR studies involve:
- Functional group modifications : Replace the 2,6-difluorobenzenesulfonamide moiety with electron-withdrawing groups (e.g., nitro, chloro) to assess potency changes .
- Stereochemical analysis : Compare enantiomers using chiral HPLC to evaluate hydroxypropyl configuration effects on target binding .
- Molecular docking : Use software like AutoDock Vina to predict interactions with targets (e.g., GPCR kinases or cyclooxygenase enzymes) .
- In vitro assays : Test analogs in dose-response models (IC/EC) against relevant pathways (e.g., NF-κB for anti-inflammatory activity) .
Advanced: How should researchers address contradictory findings in biological activity data for this compound?
Answer:
Contradictions arise from methodological variability. Mitigation strategies include:
- Standardized assays : Replicate studies using identical cell lines (e.g., HEK293 for kinase inhibition) and assay conditions (e.g., ATP concentration in kinase assays) .
- Cross-validation : Confirm activity in orthogonal assays (e.g., SPR for binding affinity vs. cellular luciferase reporter assays) .
- Meta-analysis : Pool data from multiple studies to identify trends (e.g., anti-inflammatory vs. cytotoxic effects at varying concentrations) .
- Batch variability checks : Ensure compound purity (>95%) and stability (e.g., no degradation in DMSO stocks after 1 week) .
Basic: What methodological approaches are recommended for initial biological screening of this compound?
Answer:
A tiered screening protocol is advised:
- Target-based assays : Use enzymatic assays (e.g., fluorescence polarization for kinase inhibition) at 1–100 µM concentrations .
- Cell viability assays : Test cytotoxicity in normal (e.g., HEK293) and cancer (e.g., MCF-7) lines via MTT/WST-1 .
- Functional phenotyping : Assess anti-inflammatory activity (e.g., TNF-α suppression in LPS-stimulated macrophages) .
- Pharmacokinetic screening : Evaluate metabolic stability in liver microsomes and permeability via Caco-2 monolayers .
Advanced: What strategies are employed to elucidate the molecular mechanism of action of this compound?
Answer:
Mechanistic studies require integrative approaches:
- Target deconvolution : Use affinity chromatography with immobilized compound to pull down binding proteins, followed by LC-MS/MS identification .
- Transcriptomics/proteomics : Compare gene/protein expression profiles (RNA-seq or SILAC) in treated vs. untreated cells .
- Kinetic binding studies : Surface plasmon resonance (SPR) quantifies on/off rates for target interactions .
- In vivo models : Validate activity in disease models (e.g., collagen-induced arthritis for anti-inflammatory efficacy) with pharmacokinetic monitoring (plasma half-life, tissue distribution) .
Basic: How is the stability of this compound assessed under various experimental conditions?
Answer:
Stability protocols include:
- Thermal stability : Incubate at 25°C, 37°C, and 50°C for 24–72 hours in PBS or cell culture medium; analyze degradation via HPLC .
- Photostability : Expose to UV light (300–400 nm) and monitor absorbance shifts .
- Solution stability : Test solubility in DMSO, ethanol, and water; precipitate formation indicates poor stability .
- Freeze-thaw cycles : Assess compound integrity after 3–5 cycles (-80°C to 25°C) .
Advanced: How can computational chemistry enhance the optimization of this compound's pharmacological profile?
Answer:
Computational tools enable rational design:
- QSAR modeling : Correlate structural descriptors (e.g., logP, polar surface area) with activity to prioritize analogs .
- Molecular dynamics simulations : Simulate ligand-target complexes (≥100 ns trajectories) to identify critical binding residues .
- ADMET prediction : Use tools like SwissADME to forecast absorption, CYP450 inhibition, and hERG liability .
- Fragment-based design : Replace the benzodioxole group with bioisosteres (e.g., benzofuran) to improve metabolic stability .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.